1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene

Aggregation-Induced Emission Multi-stimuli-responsive materials Fluorescent chemosensors

1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene (CAS 2718219-19-1) is a tetraphenylethylene (TPE)-based derivative featuring four pyrimidin-5-yl substituents at the para positions of its phenyl rings. As a member of the aggregation-induced emission (AIE) luminogen family, it exhibits weak emission in dilute solution but strong fluorescence upon aggregation due to restriction of intramolecular rotation (RIR).

Molecular Formula C42H28N8
Molecular Weight 644.7 g/mol
Cat. No. B12497594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene
Molecular FormulaC42H28N8
Molecular Weight644.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CN=C2)C(=C(C3=CC=C(C=C3)C4=CN=CN=C4)C5=CC=C(C=C5)C6=CN=CN=C6)C7=CC=C(C=C7)C8=CN=CN=C8
InChIInChI=1S/C42H28N8/c1-9-33(10-2-29(1)37-17-43-25-44-18-37)41(34-11-3-30(4-12-34)38-19-45-26-46-20-38)42(35-13-5-31(6-14-35)39-21-47-27-48-22-39)36-15-7-32(8-16-36)40-23-49-28-50-24-40/h1-28H
InChIKeyUFULOEDWYAJGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene: A Multi-Nitrogen AIEgen for Advanced Coordination and Sensing Applications


1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene (CAS 2718219-19-1) is a tetraphenylethylene (TPE)-based derivative featuring four pyrimidin-5-yl substituents at the para positions of its phenyl rings [1]. As a member of the aggregation-induced emission (AIE) luminogen family, it exhibits weak emission in dilute solution but strong fluorescence upon aggregation due to restriction of intramolecular rotation (RIR) [2]. The compound's eight pyrimidine nitrogen atoms provide a uniquely high density of metal-coordination and hydrogen-bonding sites compared to simpler TPE derivatives, enabling applications in metal-organic frameworks (MOFs), chemosensors, and supramolecular materials [3].

Why 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene Cannot Be Replaced by Generic TPE Derivatives in Advanced Material Design


Simple TPE derivatives such as tetraphenylethylene (TPE) or tetra(pyridin-4-yl)ethylene (TPyE) provide AIE activity but lack the dense, multi-directional nitrogen coordination sites required for constructing highly porous MOFs and achieving multi-stimuli responsiveness [1]. The symmetric placement of four pyrimidine rings in 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene creates a rigid, tetrahedral geometry with eight nitrogen atoms oriented for simultaneous metal coordination and hydrogen bonding, enabling applications that cannot be replicated by commercially available TPE analogs with fewer or differently positioned heterocycles [2].

Quantitative Differentiation of 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene Against Key AIEgen Comparators


Superior Multi-Stimuli Responsiveness vs. Single-Stimulus AIE Probes

Derivatives of 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene, such as BTPE-PA, demonstrate distinct optical responses to both acidic environments and trivalent metal ions (Cr3+, Al3+, Fe3+), characterized by instantaneous chromogenic and fluorogenic switching [1]. In contrast, simpler TPE derivatives lacking the pyrimidine functionality typically respond to only a single stimulus class, limiting their versatility in complex sensing environments.

Aggregation-Induced Emission Multi-stimuli-responsive materials Fluorescent chemosensors

Enhanced Metal-Organic Framework Performance for Pertechnetate Detection vs. Non-Pyrimidine MOFs

A cationic MOF (ZJU-X8) built with a tetraphenylethylene pyrimidine-based AIE ligand exhibits a distinct spectroscopic change from brilliant blue to flavovirens upon TcO4- detection, with splendid selectivity over competing anions [1]. MOFs constructed with non-pyrimidine TPE ligands (e.g., tetrakis(4-pyridylphenyl)ethylene) show high sensitivity toward nitro-antibiotics but lack the specific pyrimidine-driven selectivity for pertechnetate [2].

Metal-Organic Frameworks Radioactive waste sensing Fluorescent detection

High-Efficiency Artificial Light-Harvesting via Quadruple Hydrogen Bonding vs. Non-Hydrogen Bonding TPE Derivatives

A TPE derivative with four ureidopyrimidinones (TPE-tetraUPy) forms supramolecular hyperbranched polymers in CHCl3 through quadruple hydrogen bonding interactions, enabling the construction of a light-harvesting system with an energy transfer efficiency of 37.2% and an antenna effect of 30.7 [1]. Non-hydrogen bonding TPE derivatives cannot form such organized supramolecular structures, resulting in negligible energy transfer capabilities under comparable conditions.

Supramolecular polymers Artificial light-harvesting Energy transfer

High BET Surface Area in Porous Organic Polymers vs. Non-Porous TPE Aggregates

A porous tetraphenylethylene-based organic polymer (PTOP) synthesized from 5,5',5'',5‴-(ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(pyrimidin-2-amine) exhibits a BET surface area of 227 m2 g−1, enabling fast-response fluorescence sensing of Fe(III) with a limit of detection of 4.5 μM and nitrobenzene with a LOD of 1.6 nM [1]. Unfunctionalized TPE aggregates lack permanent porosity, precluding gas adsorption and sensitive vapor-phase sensing applications.

Porous organic polymers Gas adsorption Fluorescence sensing

Recommended Application Scenarios for 1,1,2,2-Tetrakis(4-(pyrimidin-5-yl)phenyl)ethene Based on Quantitative Evidence


Multi-Analyte Environmental and Biological Sensing

The compound's pyrimidine-functionalized derivatives serve as multi-stimuli-responsive probes capable of detecting both acidic pH changes and trivalent metal ions (Cr3+, Al3+, Fe3+) with distinct colorimetric and fluorometric outputs [1]. This dual-mode sensing is valuable for environmental monitoring of heavy metal pollution and for biological imaging where pH and metal ion concentrations must be tracked simultaneously.

Radioactive Waste Monitoring via MOF-Based Fluorescent Sensors

Cationic MOFs constructed with tetraphenylethylene pyrimidine ligands (e.g., ZJU-X8) enable selective fluorescence detection of pertechnetate (TcO4-) in aqueous media, even in the presence of high concentrations of competing anions [2]. This application is critical for real-time monitoring of nuclear waste streams and environmental remediation efforts.

Artificial Light-Harvesting and Photonic Devices

Ureidopyrimidinone-functionalized TPE derivatives (e.g., TPE-tetraUPy) self-assemble into supramolecular hyperbranched polymers with high energy transfer efficiency (37.2%) and antenna effect (30.7) [3]. These materials are ideal for constructing artificial photosynthetic systems and efficient optoelectronic devices such as organic light-emitting diodes (OLEDs).

Ultrasensitive Vapor-Phase Explosive Detection

Porous organic polymers derived from pyrimidine-containing TPE precursors (e.g., PTOP) achieve a detection limit of 1.6 nM for nitrobenzene vapor [4]. This performance enables the development of handheld fluorescence sensors for security screening and environmental monitoring of explosive residues.

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